N-(4-(3-Hydroxybutyl)phenyl)acetamide is an organic compound with the molecular formula CHNO and a molecular weight of 207.27 g/mol. It is classified as an amide due to the presence of the acetamide functional group. This compound is notable for its potential applications in various scientific fields, including medicinal chemistry and materials science. The compound's structure includes a phenyl ring substituted with a hydroxybutyl group, which may influence its biological activity and solubility properties.
The compound can be sourced from chemical suppliers such as BenchChem and Sigma-Aldrich, where it is available for research purposes. It falls under the category of organic compounds, specifically aromatic amides, which are characterized by the presence of an amide bond attached to an aromatic ring. This classification is significant as it often correlates with specific chemical reactivity and biological properties.
The synthesis of N-(4-(3-Hydroxybutyl)phenyl)acetamide typically involves the reaction of 4-(3-hydroxybutyl)aniline with acetic anhydride. This reaction can be performed under controlled conditions to optimize yield and purity.
The molecular structure of N-(4-(3-Hydroxybutyl)phenyl)acetamide can be represented as follows:
The compound features a hydroxybutyl substituent on the phenyl ring, which may enhance its solubility in polar solvents and potentially affect its biological interactions.
N-(4-(3-Hydroxybutyl)phenyl)acetamide can undergo several types of chemical reactions:
While specific mechanisms of action for N-(4-(3-Hydroxybutyl)phenyl)acetamide are not extensively documented, compounds with similar structures often interact with biological targets through hydrogen bonding and hydrophobic interactions due to their aromatic nature and functional groups. This could lead to various pharmacological effects depending on the target site within biological systems.
The compound's stability and reactivity can be influenced by the presence of functional groups, particularly the hydroxybutyl group, which may also contribute to its solubility profile.
N-(4-(3-Hydroxybutyl)phenyl)acetamide has potential applications in several scientific fields:
The journey of phenylacetamide therapeutics began with the serendipitous discovery of antipyretic properties in aniline derivatives during the late 19th century. Acetanilide (marketed as Antifebrin in 1886) and phenacetin emerged as first-generation agents, establishing the fundamental N-arylacetamide pharmacophore. However, significant toxicity concerns including methemoglobinemia (acetanilide) and nephrotoxicity (phenacetin) drove continuous structural refinement. This culminated in the introduction of acetaminophen (paracetamol) in the 1950s, which remains one of the most widely used analgesics worldwide despite its well-documented dose-dependent hepatotoxicity [1].
The mechanistic understanding of acetaminophen's hepatotoxicity (via CYP450-mediated conversion to N-acetyl-p-benzoquinone imine, NAPQI) spurred targeted molecular redesign efforts. Research demonstrated that approximately 5% of acetaminophen undergoes oxidation by cytochrome P450 2E1 (CYP2E1) to form NAPQI, which depletes glutathione reserves and forms cytotoxic protein adducts at overdose levels [1] [4]. This knowledge catalyzed three primary design strategies: 1) Replacement of the phenolic hydroxyl with non-oxidizable bioisosteres; 2) Introduction of sulfonamide moieties to modulate metabolism; and 3) Incorporation of alkyl side chains designed to steer metabolic pathways toward non-toxic metabolites [1] [9].
Table 1: Evolution of Key Phenylacetamide Analgesics with Design Rationale
Compound | Structural Feature | Therapeutic Advantage | Limitations Addressed |
---|---|---|---|
Acetanilide (1886) | N-Phenylacetamide | Antipyretic activity | Severe methemoglobinemia |
Phenacetin (1887) | p-Ethoxy derivative | Reduced methemoglobinemia | Nephrotoxicity/carcinogenicity |
Acetaminophen (1950s) | p-Hydroxy derivative | Reduced nephrotoxicity | Dose-dependent hepatotoxicity |
LASSBio-1300 (2009) | Sulfonamide replacement | Non-hepatotoxic profile | NAPQI formation avoidance |
N-(4-(3-Hydroxybutyl)phenyl)acetamide | 3-Hydroxybutyl chain | Metabolic steering & multi-target potential | Beyond analgesia applications |
The development of sulfonamide-containing analogs like LASSBio-1300 (5e) represented a significant advancement, showing potent analgesic activity (ID50 = 5.81 μmol/kg, p.o.) without observable hepatotoxicity at therapeutic doses. These compounds achieved >3-fold potency increases over acetaminophen while eliminating the metabolic pathway to NAPQI through strategic replacement of the oxidizable phenolic group [1]. Concurrently, research on side chain homologation explored compounds bearing ethyl, butyl, and hydroxyalkyl substituents, directly paving the way for the design rationale behind N-(4-(3-hydroxybutyl)phenyl)acetamide. This historical context highlights how each generation of phenylacetamide derivatives addressed specific pharmacological limitations while introducing new structural features for optimization [1] [9].
The molecular architecture of N-(4-(3-hydroxybutyl)phenyl)acetamide presents several strategically designed features that differentiate it from classical phenylacetamide analgesics. At its core, the compound retains the N-phenylacetamide pharmacophore, preserving the hydrogen-bonding capacity essential for target engagement. The critical innovation resides in the 3-hydroxybutyl substituent at the para position, replacing acetaminophen's phenolic hydroxyl group. This modification fundamentally alters the molecule's electronic properties, conformational flexibility, and metabolic susceptibility [1] [9].
The hydroxybutyl side chain introduces three-dimensional bulkiness absent in first-generation compounds, with the terminal hydroxyl group providing both a hydrogen bond donor/acceptor and a potential metabolic handle. Unlike the planar phenolic system in acetaminophen, which undergoes direct CYP-mediated oxidation, the aliphatic hydroxybutyl chain presents alternative metabolic pathways including ω-oxidation and glucuronidation at the terminal hydroxyl group. Computational analyses indicate that the hydroxybutyl substituent increases the molecular volume by approximately 40% compared to acetaminophen while reducing the compound's electrophilic character at the aromatic ring, thereby disfavoring the formation of quinone-imine toxic metabolites [1] [4].
Table 2: Structural and Electronic Comparison with Classical Phenylacetamides
Structural Parameter | Acetaminophen | Sulfonamide Derivatives | N-(4-(3-Hydroxybutyl)phenyl)acetamide |
---|---|---|---|
Aromatic substituent | -OH | -SO2N(R)R' | -CH2CH2CH(OH)CH3 |
Metabolic vulnerability | High (CYP2E1 oxidation) | Low | Moderate (side-chain oxidation) |
Molecular volume (ų) | ~135 | ~220-280 | ~210 |
H-bonding capacity | 2 donors/2 acceptors | 1-3 donors/3-5 acceptors | 2 donors/3 acceptors |
Electrostatic potential (kcal/mol) | -38 (phenolic O) | -42 (sulfonyl O) | -26 (carbonyl O) |
The stereoelectronic profile of the hydroxybutyl chain creates distinctive interactions with biological targets. The four-carbon spacer positions the terminal hydroxyl group at an optimal distance for simultaneous engagement with both hydrophobic pockets and polar residues in enzyme binding sites. Molecular modeling suggests the hydroxybutyl conformation may facilitate unique binding modes in proteins involved in oxidative stress response and inflammatory pathways. Unlike the rigid sulfonamide replacements explored previously, the flexible alkyl chain allows significant conformational adaptability, potentially enabling interactions with multiple therapeutic targets. This structural feature shares similarities with the active metabolite of the bladder carcinogen N-butyl-N-(4-hydroxybutyl)nitrosamine (BBN), suggesting potential applications in chemoprevention strategies targeting metabolic activation pathways [8] [9].
Despite significant advances in phenylacetamide chemistry, several research gaps remain unaddressed by existing compounds, creating opportunities for N-(4-(3-hydroxybutyl)phenyl)acetamide to demonstrate therapeutic utility. First, the persistent challenge of analgesic hepatotoxicity necessitates continued innovation. Although sulfonamide-containing derivatives like those reported by LASSBio demonstrated reduced liver damage, their complex synthesis and potential drug-drug interactions warrant exploration of alternative scaffolds. N-(4-(3-hydroxybutyl)phenyl)acetamide's simplified structure and metabolic steerability position it as a candidate for next-generation hepatotoxicity-free analgesics [1] [4].
Beyond analgesia, compelling evidence suggests potential in metabolic disorder management. Historical research on ICI 66082 (4-(2-hydroxy-3-isopropyl-aminopropoxy) phenyl acetamide) demonstrated significant hypoglycemic activity in rat models through mechanisms distinct from classical antidiabetic agents [3]. The structural parallels between ICI 66082 and N-(4-(3-hydroxybutyl)phenyl)acetamide, particularly the ethanolamine-like side chain, suggest possible shared activity on glucose regulation pathways. This represents a significant research gap as current oral hypoglycemics often present cardiovascular risks, creating demand for novel insulin-sensitizing agents with improved safety profiles.
Perhaps the most promising untapped opportunity lies in cancer chemoprevention. Research on N-butyl-N-(4-hydroxybutyl)nitrosamine (BBN) models revealed that the 4-hydroxybutyl metabolite is the principal carcinogenic species in urinary bladder carcinogenesis [8]. This suggests structural analogs like N-(4-(3-hydroxybutyl)phenyl)acetamide could potentially compete for metabolic activation pathways. Supporting this hypothesis, studies demonstrated that green tea polyphenols significantly inhibited BBN-induced bladder tumors when administered during the promotion phase, reducing tumor incidence by up to 70% through interference with metabolic activation [8]. The structural similarity positions N-(4-(3-hydroxybutyl)phenyl)acetamide as a candidate molecule for intercepting carcinogenic processes through metabolic competition.
Table 3: Research Gaps and Potential Therapeutic Applications
Research Gap | Current Limitations | Potential Application of N-(4-(3-Hydroxybutyl)phenyl)acetamide |
---|---|---|
Analgesic hepatotoxicity | Paracetamol causes 30,000 annual US hospitalizations | Non-hepatotoxic analgesic via metabolic pathway steering |
Metabolic disorder therapies | Current hypoglycemics have cardiovascular risks | Novel insulin sensitizer through structural analogy with ICI 66082 |
Bladder cancer chemoprevention | Limited preventive options for high-risk patients | Metabolic competition with BBN hydroxybutyl activation pathway |
Multi-target neuroprotection | Existing neuroprotectants lack efficacy | Mitochondrial protection via ROS reduction and complex I interaction |
Antimicrobial resistance | Growing resistance to existing agents | Structural basis for novel antimicrobials through H-bonding modulation |
Emerging opportunities also exist in neuroprotection and antimicrobial therapy. The neuroprotective compound ZCM-I-1 demonstrated that structural features including the N-phenylacetamide core and hydroxyaryl substituents enable mitochondrial complex I targeting, reducing reactive oxygen species (ROS) in neuronal models [10]. Additionally, structure-activity relationship (SAR) studies of antimicrobial phenylacetamides revealed that H-bonding capacity and lipophilic side chains significantly influence antibacterial and antifungal potency [9]. N-(4-(3-hydroxybutyl)phenyl)acetamide's hybrid structure may bridge these therapeutic areas, offering a versatile scaffold for multitarget drug development addressing urgent unmet medical needs including neurodegenerative diseases and antimicrobial resistance.
CAS No.: 31373-65-6
CAS No.: 18810-58-7
CAS No.: 23103-35-7
CAS No.: 72138-88-6
CAS No.:
CAS No.: 637-23-0